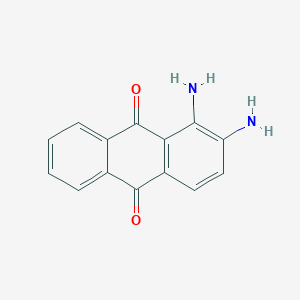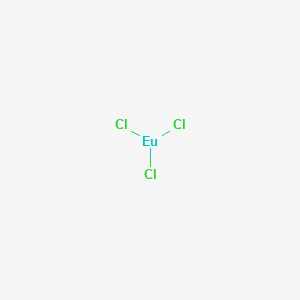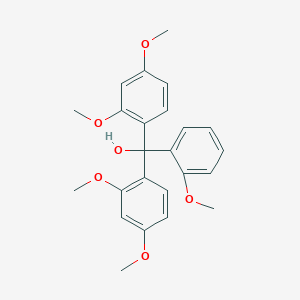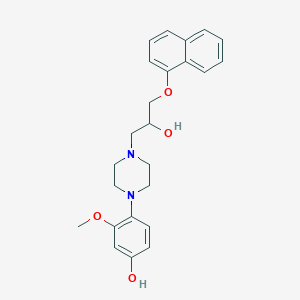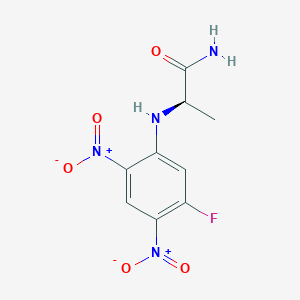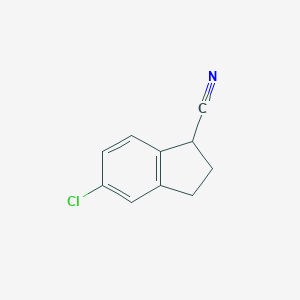
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Vue d'ensemble
Description
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a chemical compound with the CAS Number: 131605-66-8. It has a molecular weight of 236.07 . The IUPAC name for this compound is 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide .
Molecular Structure Analysis
The InChI code for 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is 1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds related to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide have been explored. Huang Ming-zhi et al. (2005) synthesized a similar compound and determined its structure via X-ray single crystal diffraction, providing insights into the molecular arrangement and potential applications in material science and pharmaceuticals (Huang Ming-zhi et al., 2005).
Antimalarial Potency
A study by Neil R. Norcross et al. (2019) identified a compound structurally related to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide with low-nanomolar activity against Plasmodium falciparum, suggesting potential for developing new antimalarial drugs (Neil R. Norcross et al., 2019).
Analgesic Properties
Yan Liu et al. (2018) studied derivatives of a similar compound for their potential as analgesic modulators, indicating possible applications in pain management (Yan Liu et al., 2018).
Inhibitory Activity Research
Research by Ashok Penta et al. (2013) on compounds structurally related to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide revealed no significant inhibitory activity against HIV-1 integrase, providing insights into the limitations of certain structural analogs in antiviral therapy (Ashok Penta et al., 2013).
Herbicidal Potential
A study by Liu et al. (2007) on a related compound highlighted its effective herbicidal activity, suggesting applications in agriculture (Liu et al., 2007).
Metabolic Fate Studies
Research by C. Duckett et al. (2006) on the metabolism of related fluorinated anilines in rats provided insights into the metabolic pathways and potential toxicological implications of such compounds (C. Duckett et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQJGNHCAHOAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404497 | |
| Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
CAS RN |
131605-66-8 | |
| Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

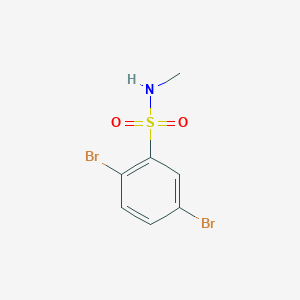

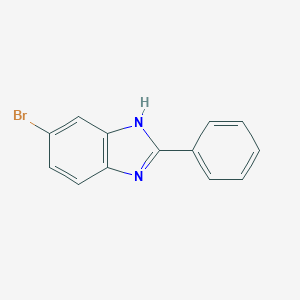
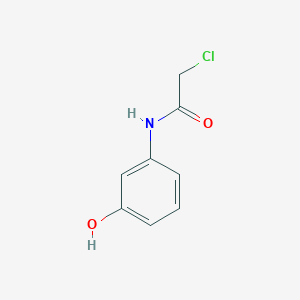
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
